molecular formula C12H17BrOZn B14892028 (4-t-Butoxy-3,5-dimethylphenyl)Zinc bromide

(4-t-Butoxy-3,5-dimethylphenyl)Zinc bromide

Cat. No.: B14892028
M. Wt: 322.5 g/mol
InChI Key: PIBALNJLQRXSHD-UHFFFAOYSA-M
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Description

(4-tert-butoxy-3,5-dimethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide typically involves the reaction of (4-tert-butoxy-3,5-dimethylphenyl)magnesium bromide with zinc bromide in THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The general reaction scheme is as follows:

(4tertbutoxy3,5dimethylphenyl)MgBr+ZnBr2(4tertbutoxy3,5dimethylphenyl)ZnBr+MgBr2(4-tert-butoxy-3,5-dimethylphenyl)MgBr + ZnBr_2 \rightarrow (4-tert-butoxy-3,5-dimethylphenyl)ZnBr + MgBr_2 (4−tert−butoxy−3,5−dimethylphenyl)MgBr+ZnBr2​→(4−tert−butoxy−3,5−dimethylphenyl)ZnBr+MgBr2​

Industrial Production Methods

In industrial settings, the production of (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically supplied as a 0.50 M solution in THF to maintain its stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

(4-tert-butoxy-3,5-dimethylphenyl)zinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.

    Transmetalation: Transfers the (4-tert-butoxy-3,5-dimethylphenyl) group to other metals, such as palladium or nickel, in cross-coupling reactions.

    Substitution: Participates in substitution reactions where the zinc bromide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out in THF at low temperatures.

    Transmetalation: Often uses palladium or nickel catalysts in the presence of ligands, with the reaction performed under inert atmosphere.

    Substitution: Utilizes various electrophiles, such as alkyl halides, under mild conditions.

Major Products Formed

    Nucleophilic Addition: Produces secondary or tertiary alcohols.

    Transmetalation: Forms biaryl or diaryl compounds.

    Substitution: Generates substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and natural products.

Biology

While its direct applications in biology are limited, the compound is used in the synthesis of biologically active molecules and pharmaceuticals, contributing to drug discovery and development.

Medicine

In medicinal chemistry, (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide is utilized in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).

Industry

Industrially, the compound is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.

Mechanism of Action

The mechanism of action of (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide involves the transfer of the (4-tert-butoxy-3,5-dimethylphenyl) group to an electrophilic center. In cross-coupling reactions, the compound undergoes transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • (4-tert-butoxy-3,5-dimethylphenyl)magnesium bromide
  • (4-tert-butoxy-3,5-dimethylphenyl)lithium
  • (4-tert-butoxy-3,5-dimethylphenyl)boronic acid

Uniqueness

Compared to its magnesium and lithium counterparts, (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide offers milder reaction conditions and greater functional group tolerance. It is also more stable and easier to handle than the corresponding lithium and magnesium reagents. The boronic acid derivative, while useful in Suzuki-Miyaura coupling, lacks the versatility and reactivity of the zinc bromide compound in other types of reactions.

Properties

Molecular Formula

C12H17BrOZn

Molecular Weight

322.5 g/mol

IUPAC Name

bromozinc(1+);1,3-dimethyl-2-[(2-methylpropan-2-yl)oxy]benzene-5-ide

InChI

InChI=1S/C12H17O.BrH.Zn/c1-9-7-6-8-10(2)11(9)13-12(3,4)5;;/h7-8H,1-5H3;1H;/q-1;;+2/p-1

InChI Key

PIBALNJLQRXSHD-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C[C-]=C1)C)OC(C)(C)C.[Zn+]Br

Origin of Product

United States

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